![molecular formula C4H2ClNO2S B3024769 2-Chloro-5-nitrothiophene CAS No. 13195-49-8](/img/structure/B3024769.png)
2-Chloro-5-nitrothiophene
Overview
Description
2-Chloro-5-nitrothiophene is a chemical compound with the molecular formula C4H2ClNO2S and a molecular weight of 164.59 .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-nitrothiophene is 1S/C4H3ClNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2,9H . This indicates the presence of a chlorine atom, a nitro group, and a thiophene ring in the molecule.Scientific Research Applications
Structural and Chemical Properties
- Internal Rotation and Equilibrium Structure : The equilibrium structure of 2-chloro-5-nitrothiophene molecules has been explored using gas electron diffraction and quantum chemical calculations. These studies provide insight into the internal rotation of the nitro group and the molecular conformation of such compounds, offering valuable information for further chemical analysis and synthesis (Kovtun et al., 2015).
Reactivity and Synthesis
- Reactivity with Other Chemicals : The reactivity of various derivatives of 2-chloro-5-nitrothiophene, such as 2-fluoro-5-nitrothiophene, with different nucleophiles has been studied. These investigations are crucial for understanding the chemical behavior of 2-chloro-5-nitrothiophene in various reactions, which is essential for its application in synthetic chemistry (Guanti et al., 1975).
- Synthesis of Thienoanellated Heterocycles : 2-Chloro-5-nitrothiophene has been utilized in the synthesis of thienoanellated heterocycles, demonstrating its utility in creating structurally diverse and potentially biologically active compounds (Puschmann & Erker, 1993).
Biological and Medicinal Applications
- Structure-Activity Relationships : Studies on nitrothiophenes, including 2-chloro-5-nitrothiophene, have explored their structure-activity relationships, indicating the impact of different molecular structures on their biological activity. This research is vital for developing new pharmaceuticals and understanding the biochemical interactions of these compounds (Morley & Matthews, 2006).
Other Applications
- Electrochemical Studies : The electrochemical reduction of halogenated nitrothiophenes, such as 2-chloro-5-nitrothiophene, in various solvents has been studied, providing insights into their electrochemical properties. This information is crucial for applications in materials science and electronic device fabrication (Sosonkin et al., 1981).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-3-nitrothiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
2-Chloro-5-nitrothiophene is a type of nitroaromatic compound that has been found to be highly active against certain bacteria, such as Mycobacterium tuberculosis . The primary target of this compound is the F420-dependent nitroreductase Ddn , a key enzyme involved in the metabolism of these bacteria.
Mode of Action
The mode of action of 2-Chloro-5-nitrothiophene involves a nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of the halogen . This compound is also thought to be activated by the F420-dependent nitroreductase Ddn and to release nitric oxide . This mechanism of action is identical to that described for nitroimidazoles .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-5-nitrothiophene involves the reduction of the compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process is catalyzed by the enzyme MnpA, a NADPH-dependent nitroreductase . The compound’s action on this pathway can lead to the disruption of bacterial metabolism, thereby inhibiting their growth and proliferation .
Result of Action
The result of the action of 2-Chloro-5-nitrothiophene is the inhibition of bacterial growth and proliferation. By targeting and disrupting key biochemical pathways in bacteria, this compound can effectively kill or inhibit these organisms, making it potentially useful as an antimicrobial agent .
properties
IUPAC Name |
2-chloro-5-nitrothiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXWJPHHWNISM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548724 | |
Record name | 2-Chloro-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13195-49-8 | |
Record name | 2-Chloro-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.